N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide - 1358101-24-2

N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide

Catalog Number: EVT-2826863
CAS Number: 1358101-24-2
Molecular Formula: C13H12ClN3O2
Molecular Weight: 277.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features a benzimidazole core substituted with a carboxamide group at the 5-position. It was synthesized via a one-pot reductive cyclization reaction. []
  • Compound Description: This compound, specifically its (S,S)-enantiomer (38a), acts as a potent and selective JAK1 inhibitor. It exhibits anti-fibrotic effects by reducing the proliferation and fibrogenic gene expression of TGF-β-induced hepatic stellate cells (HSCs). []
  • Compound Description: This amiloride derivative effectively inhibits both the sodium-calcium exchanger (Na+/Ca2+) and L-type Ca2+ channels in rat ventricular cardiomyocytes. []
  • Compound Description: This indazole derivative demonstrates significant antiproliferative activity against various cancer cell lines. Its structure includes a cyclopropane ring substituted with a carboxamide group. []
  • Compound Description: This compound features a thiadiazole ring substituted with a carboxamide group linked to a thiohydantoin moiety. []
  • Compound Description: This benzimidazole derivative contains a 4-chlorobenzyl group attached to a nitrogen atom and a carboxylate ester at the 5-position. []
  • Compound Description: This compound features a thieno[2,3-b]pyridine core with a carboxamide substituent bearing a 4-chlorobenzyl group. []
  • Compound Description: Designed as a potential c-Met inhibitor, this molecule incorporates a thiazole ring with a carboxamide substituent at the 5-position. []

9. 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde [] * Compound Description: This pyrimidine derivative features a carbaldehyde group at the 5-position and multiple substituted amine groups. []* Relevance: The shared pyrimidine core structure, albeit with different substitution patterns, suggests that this compound and N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide could be grouped into the same chemical class.

  • Compound Description: This compound, containing a thiazole ring substituted with a 4-chlorobenzyl group, displays good antitumor activity against the Hela cell line (IC50 = 0.046 μmol/mL). []
  • Compound Description: This compound is structurally characterized by a 1,3,5-triazine ring bearing a 4-chlorobenzyl substituent and a nitramide group. It exhibits notable aphicidal and antifungal activities. []
  • Compound Description: This compound, synthesized via a Claisen-Schmidt reaction, is characterized by a quinoline core with a carboxamide substituent linked to a benzodioxole-containing chalcone moiety. []
  • Compound Description: This oxazolidinone derivative acts as a potent and selective inhibitor of Kallikrein-related peptidase 6 (KLK6). Notably, it displays single-digit nanomolar potency against KLK6. []
  • Compound Description: Similar to Inhibitor 32, this oxazolidinone-based compound demonstrates potent inhibitory activity against KLK6 and exhibits excellent selectivity over related enzymes like trypsin. []
  • Compound Description: This thiophene derivative exhibits dual inhibitory activity against both VEGFR (vascular endothelial growth factor receptor) and P-gp efflux pumps, suggesting potential as a multi-drug resistance reversal agent. []
  • Compound Description: This series of febuxostat-based derivatives was designed as potential antibacterial agents. Molecular docking studies identified compounds with high binding energies to ALK receptors. []
  • Compound Description: This pyrimidine-based compound shows potent and selective inhibition of matrix metalloproteinase-13 (MMP-13). It was designed to improve upon the pharmacokinetic properties and reduce the nephrotoxicity observed in earlier carboxylic acid-containing MMP-13 inhibitors. []
  • Compound Description: This series of compounds incorporates an imidazo[2,1-b][1,3,4]thiadiazole core and features a 4-chlorobenzyl substituent. []
  • Compound Description: This pyrazole derivative, erroneously advertised as a synthetic cannabinoid, features a carboxamide group at the 5-position and a 4-fluorophenyl substituent. []
  • Compound Description: This compound is a regioisomer of 3,5-AB-CHMFUPPYCA, with the carboxamide and 4-fluorophenyl groups attached at different positions on the pyrazole ring. []
  • Compound Description: This compound is a chlorine-containing byproduct identified during the synthesis of 3,5-AB-CHMFUPPYCA. It exhibits a similar structure with an additional chlorine atom on the pyrazole ring. []
  • Compound Description: MK-8617 is a potent and orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1-3). It exhibits efficacy in stimulating erythropoiesis and was advanced to human clinical trials for anemia. []
  • Compound Description: BMS-354825 acts as a dual Src/Abl kinase inhibitor, exhibiting potent antitumor activity in preclinical assays. It demonstrated oral activity in a K562 xenograft model of chronic myelogenous leukemia (CML). []
  • Compound Description: DPC 423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. It exhibits a complex metabolic profile, forming various metabolites including unusual glutamate conjugates. []
  • Compound Description: Derived from isatin, this compound displays promising antibacterial activity, particularly against Escherichia coli (Gram-negative). It features a 4-chlorobenzyl substituent on the indoline-2,3-dione core. []
  • Compound Description: This series of pyrimidine derivatives, synthesized via cyclocondensation, was evaluated for antimicrobial activity. The compounds feature a 2-chloro-4-(trifluoromethyl)phenyl substituent on the carboxamide nitrogen. []
  • Compound Description: This series of benzoxazole derivatives was evaluated for their anti-inflammatory and antioxidant activities. []
  • Compound Description: This pyrazole derivative features a carboxamide group at the 5-position and an amino group at the 4-position. []
  • Compound Description: This compound is characterized by a pyrimidine ring with a 4-(trifluoromethyl) substituent and a 4-((4-chlorobenzyl)oxy)phenyl group attached to a nitrogen atom. []
  • Compound Description: These thiazole derivatives, incorporating a carboxamide linker, were synthesized and screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. []
  • Compound Description: This compound acts as a potent prostaglandin antagonist, exhibiting activity in various pharmacological models including inhibition of prostaglandin E2-induced diarrhea and croton-oil/pyridine-ether-induced edema. []
  • Compound Description: D-24851 is a potent tubulin inhibitor currently under preclinical development. It features a 1-(4-chlorobenzyl)-indole core linked to a pyridyl acetamide moiety. []
  • Compound Description: This compound acts as a potent factor Xa inhibitor and features a pyrazole ring substituted with a carboxamide group at the 5-position. []
  • Compound Description: CHMFL-ABL-053 demonstrates potent, selective, and orally available BCR-ABL/SRC/p38 kinase inhibitory activity. It effectively inhibits CML cell line proliferation and exhibits promising pharmacokinetic properties. []
  • Compound Description: This compound is a cannabimimetic designer drug with a pyrazole core. It is structurally characterized by a carboxamide group at the 5-position and a 4-fluorophenyl substituent. []
  • Compound Description: Dasatinib is a potent pan-Src kinase inhibitor, derived from a 2-aminothiazole template. It demonstrates oral efficacy in inhibiting proinflammatory cytokines and exhibits therapeutic potential in treating chronic myelogenous leukemia. []
  • Compound Description: CHMFL-BMX-078 is a highly potent and selective type II irreversible BMX kinase inhibitor. It acts by forming a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX. []
  • Compound Description: This series of indole derivatives exhibits potent antibacterial activity against various Gram-negative bacteria. The compounds are characterized by a 5-bromo-1-(4-chlorobenzyl)-1H-indole core with varying carboxamide substituents. []
  • Compound Description: NAE-086 is a selective 5-HT1A receptor agonist that demonstrates various pharmacological effects in rats, including decreased 5-HT synthesis and turnover, increased corticosterone secretion, and induction of hypothermia. []
  • Compound Description: This compound is a novel non-peptide CCR5 antagonist, synthesized by a multi-step reaction sequence involving a key elimination step with a 4-chlorobenzyl-substituted intermediate. []
  • Compound Description: This compound, structurally similar to the previous CCR5 antagonist, also targets the CCR5 receptor and is characterized by a 4-chlorobenzyl group attached through an oxygen linker to the core structure. []
  • Compound Description: This compound, another CCR5 antagonist, shares the 4-chlorobenzyl and piperidine structural motifs with the previous two entries. []
  • Compound Description: This compound, structurally analogous to the previous three entries, acts as a CCR5 antagonist and features the recurring 4-chlorobenzyl substituent. []
  • Compound Description: This compound is a major metabolite of nicotinamide in mice, but not in humans or rats. []

Properties

CAS Number

1358101-24-2

Product Name

N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-methoxypyrimidine-5-carboxamide

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.71

InChI

InChI=1S/C13H12ClN3O2/c1-19-13-16-7-10(8-17-13)12(18)15-6-9-2-4-11(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,15,18)

InChI Key

NYEOBJDCDPAIHV-UHFFFAOYSA-N

SMILES

COC1=NC=C(C=N1)C(=O)NCC2=CC=C(C=C2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.